1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2/c1-9-14(15(23)22-7-3-2-4-13(22)19-9)21-16(24)20-12-6-5-10(17)8-11(12)18/h2-8H,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYRQTQKGUDVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pyrido[1,2-a]pyrimidin-3-yl core: This step involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of the difluorophenyl group: This is usually achieved through a substitution reaction, where a difluorophenyl halide reacts with the intermediate compound.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of pyrido[1,2-a]pyrimidine derivatives, which have been explored for their potential therapeutic effects. Specifically, these compounds have shown promise against several biological targets, including:
- Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are critical in cancer therapy as they interfere with nucleotide synthesis necessary for DNA replication. Pyrido[1,2-a]pyrimidines have been identified as effective inhibitors of this enzyme, which is vital for the proliferation of cancer cells .
- Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and survival. Compounds similar to 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea have been studied for their ability to inhibit kinases such as Abl and MAP kinases, which are implicated in various cancers .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrido[1,2-a]pyrimidine derivatives against various viral infections. For instance:
- HIV : Some derivatives have been synthesized and tested for their efficacy against HIV. The mechanism often involves inhibition of viral replication by targeting specific enzymes essential for the virus's life cycle .
- Influenza and SARS-CoV-2 : Research has indicated that certain pyrido[1,2-a]pyrimidines exhibit antiviral properties against influenza viruses and coronaviruses. This is particularly relevant given the ongoing global health challenges posed by these pathogens .
Case Studies
Several case studies illustrate the practical applications and effectiveness of 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea:
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and inferred biological relevance.
Structural Analogs with Halogen-Substituted Aromatic Rings
- Target Compound vs. 1-(2,5-Dichlorophenyl)-3-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea (BJ49411, )
- Structural Differences : The target compound features 2,4-difluorophenyl , whereas BJ49411 has a 2,5-dichlorophenyl group.
- Impact of Halogens : Fluorine’s electronegativity and smaller atomic radius enhance metabolic stability and reduce steric hindrance compared to chlorine. This substitution may improve bioavailability or target binding kinetics.
- Molecular Weight : The target compound (346.29 g/mol) is lighter than BJ49411 (363.20 g/mol), reflecting fluorine’s lower atomic mass .
Urea Derivatives with Thiadiazole-Thio Moieties ()
Compounds such as 8d–8g in share the urea backbone but incorporate a 1,3,4-thiadiazole-thio linker and a triazole-containing side chain. Key comparisons:
- Heterocyclic Systems: The pyrido-pyrimidinone core in the target compound replaces the thiadiazole-thio group in ’s analogs. This difference likely alters electronic properties and solubility.
- Biological Activity: Compounds 8d–8g exhibit antifungal activity, attributed to their triazole moieties (similar to fluconazole). The target compound’s pyrido-pyrimidinone core may target different enzymes (e.g., kinases or phosphatases) due to its distinct heterocyclic system .
- Molecular Weight : The target compound (346.29 g/mol) is significantly lighter than 8d (475.49 g/mol), suggesting improved permeability.
Pyrido-Pyrimidinone Pharmaceuticals and Impurities ()
- Risperidone Impurity A(EP): Contains a pyrido[1,2-a]pyrimidin-4-one core linked to a difluorophenyl-hydroxymino-piperidine group. Key Contrast: The impurity’s piperidine and oxime substituents introduce basicity and conformational flexibility, unlike the rigid urea linker in the target compound. Functional Implications: Such impurities highlight the pyrido-pyrimidinone system’s versatility in drug design but also underscore the importance of substituent selection in avoiding off-target interactions .
Data Table: Comparative Analysis of Structural Analogs
Discussion of Substituent Effects
- Fluorine vs.
- Heterocyclic Cores: Pyrido-pyrimidinones (target compound) offer planar rigidity suitable for enzyme active-site binding, whereas thiadiazole-thio systems () provide sulfur-based redox activity .
- Urea Linkers: The urea moiety’s hydrogen-bond donor/acceptor capacity is conserved across analogs, suggesting a common mechanism for target engagement .
Biological Activity
1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into its biological activity, synthesis, and therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 295.26 g/mol. The presence of fluorine atoms contributes to its biological properties, enhancing lipophilicity and potentially increasing bioavailability.
Anticancer Potential
Research indicates that compounds containing the pyrido[1,2-a]pyrimidine structure exhibit promising anticancer properties. Specifically, they act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively hinder the growth of cancer cells.
Case Study: Inhibition of DHFR
In a study examining various pyridopyrimidine derivatives, it was found that certain modifications at the 3-position significantly enhanced DHFR inhibition. For instance, derivatives similar to 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea showed IC50 values in the nanomolar range against DHFR .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.
Antibacterial Efficacy Table
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 8 | Moderate |
| Staphylococcus aureus | 4 | Significant |
| Mycobacterium tuberculosis | 16 | Moderate |
These results suggest that modifications to the side chains significantly impact the antibacterial efficacy of the compound .
Synthesis and Derivatives
The synthesis of 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of Pyridopyrimidine Core : Utilizing condensation reactions between appropriate aldehydes and amines.
- Fluorination : Introducing fluorine atoms via electrophilic aromatic substitution.
- Urea Formation : Finalizing the structure by reacting with isocyanates or urea derivatives.
Q & A
Q. What are the optimal synthetic routes for 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, and how can purity be maximized?
Methodological Answer: Synthesis typically involves coupling a 2,4-difluorophenyl isocyanate with a functionalized pyrido[1,2-a]pyrimidine precursor under anhydrous conditions. Key steps include:
- Use of N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents to enhance reactivity .
- Catalysis with triethylamine or DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical parameters : Reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control of reactants to minimize side products .
Q. How can the structure and purity of this compound be validated analytically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.2–8.6 ppm (pyrido[1,2-a]pyrimidine protons), δ 6.8–7.3 ppm (difluorophenyl aromatic protons), and δ 2.5–3.0 ppm (methyl groups) confirm connectivity .
- ¹³C NMR : Carbonyl signals at ~155–160 ppm (urea C=O) and ~170 ppm (pyrimidinone C=O) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% for pharmacological assays) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
Methodological Answer:
- Standardize assay conditions :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control for ATP concentration in enzymatic studies .
- Validate compound solubility with DMSO stocks (≤0.1% final concentration to avoid cytotoxicity) .
- Structure-activity relationship (SAR) analysis :
- Compare analogs (e.g., 1-(3-chloro-4-fluorophenyl)-3-(pyrimidinyl)urea ) to isolate substituent effects on potency .
- Synthesize derivatives with modified difluorophenyl or pyrido-pyrimidine moieties to test hypotheses .
- Statistical validation : Replicate experiments with ≥3 biological replicates and apply ANOVA to confirm significance .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases)?
Methodological Answer:
- Molecular docking :
- Quantum mechanical calculations :
- ADMET prediction :
- Tools like SwissADME to prioritize derivatives with favorable logP (2–4) and low CYP450 inhibition .
Q. What experimental approaches can elucidate the mechanism of action in complex biological systems?
Methodological Answer:
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- RNA-seq/proteomics : Identify downstream pathways (e.g., apoptosis, cell cycle) using KEGG/GO enrichment analysis .
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to define selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
